molecular formula C9H10F3NO B13089461 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline CAS No. 1257832-55-5

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13089461
CAS No.: 1257832-55-5
M. Wt: 205.18 g/mol
InChI Key: FMHRCTHQHSPIEI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3) attached to an aniline ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline involves the N-trifluoroethylation of anilines. This process can be catalyzed by iron porphyrin complexes in aqueous solutions. The reaction typically uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction conditions include a one-pot N-H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The methoxy and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets and pathways. The methoxy and trifluoroethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
  • 2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine
  • N-(2,2,2-Trifluoroethyl)benzylamine
  • 4-(Trifluoromethyl)aniline

Uniqueness

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the methoxy and trifluoroethyl groups on the aniline ring. This unique structure imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions, making it valuable for specific research applications .

Properties

CAS No.

1257832-55-5

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-methoxy-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-7(13)3-2-6(8)5-9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

FMHRCTHQHSPIEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)CC(F)(F)F

Origin of Product

United States

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